Dpc 961

HIV drug resistance NNRTI K103N mutation

DPC 961 (also designated DMP-961) is an enantiomerically pure, orally bioavailable second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of the quinazolinone class. The compound was developed through a research program targeting expanded-spectrum NNRTIs with enhanced potency against clinically prevalent drug-resistant mutant variants of HIV-1, particularly those harboring the K103N mutation.

Molecular Formula C14H10ClF3N2O
Molecular Weight 314.69 g/mol
CAS No. 214287-88-4
Cat. No. B1670919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDpc 961
CAS214287-88-4
Synonyms(S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone
DPC 961
Molecular FormulaC14H10ClF3N2O
Molecular Weight314.69 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F
InChIInChI=1S/C14H10ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H2,19,20,21)/t13-/m0/s1
InChIKeyJJWJSIAJLBEMEN-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DPC 961 (CAS 214287-88-4): Scientific Profile and Procurement Context for the Second-Generation HIV-1 NNRTI


DPC 961 (also designated DMP-961) is an enantiomerically pure, orally bioavailable second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of the quinazolinone class [1]. The compound was developed through a research program targeting expanded-spectrum NNRTIs with enhanced potency against clinically prevalent drug-resistant mutant variants of HIV-1, particularly those harboring the K103N mutation [2]. DPC 961 is synthesized as a single enantiomer via an asymmetric three-step pathway with an overall yield exceeding 55% [3]. Its molecular target is the HIV-1 reverse transcriptase (RT) allosteric binding site, where it acts in a non-competitive manner to inhibit viral RNA-directed DNA polymerase activity [4]. DPC 961 advanced to Phase I clinical evaluation before development was suspended in favor of its analog DPC 083; it currently serves as a reference tool compound for antiviral resistance research, SAR studies, and computational modeling of NNRTI binding interactions [5].

Why DPC 961 Cannot Be Substituted with First-Generation NNRTIs or Other In-Class Analogs for Resistance Research Applications


Substituting DPC 961 with a generic or first-generation NNRTI such as nevirapine or delavirdine, or even with efavirenz, fails to reproduce the specific resistance-suppression profile for which DPC 961 was engineered. DPC 961 belongs to a distinct expanded-spectrum quinazolinone subclass intentionally designed to retain low-nanomolar potency against HIV-1 variants harboring the K103N pan-class resistance mutation, which rapidly emerges during first-generation NNRTI therapy and confers high-level cross-resistance to nevirapine and delavirdine [1]. Moreover, DPC 961 exhibits a different plasma protein binding profile and a distinct metabolic fate involving oxirene intermediate formation and glutathione conjugation, which cannot be modeled using structurally dissimilar NNRTIs [2]. The quantitative evidence below establishes that DPC 961 occupies a unique position within the quinazolinone NNRTI series—distinct from both efavirenz (lower free fraction, different resistance IC90 profile) and DPC 083 (longer half-life, different adverse effect profile)—making substitution inappropriate for research protocols requiring precise control over antiviral potency, protein binding characteristics, or metabolic activation pathways [3].

Quantitative Differentiation of DPC 961: Comparator Evidence from Peer-Reviewed Antiviral and Pharmacokinetic Studies


Superior Intrinsic Potency Against the K103N Pan-Class Resistance Mutation: DPC 961 vs. Efavirenz

DPC 961 demonstrates substantially greater potency against HIV-1 carrying the clinically critical K103N mutation compared to the first-generation NNRTI efavirenz. The K103N mutation is the predominant mutation observed in patients failing NNRTI-containing regimens and confers cross-resistance to nevirapine and delavirdine. [1] DPC 961 was specifically engineered to retain activity against this variant. [2]

HIV drug resistance NNRTI K103N mutation expanded-spectrum inhibitors

Higher Free Drug Fraction in Human Plasma: DPC 961 vs. Efavirenz

The extent of plasma protein binding directly influences the fraction of drug available for distribution into tissues and interaction with the viral RT target. DPC 961 exhibits significantly lower plasma protein binding than efavirenz, resulting in a higher percentage of free, pharmacologically active drug. [1] This characteristic is a design feature of the expanded-spectrum quinazolinone series. [2]

plasma protein binding free drug fraction NNRTI pharmacokinetics

Distinct Pharmacokinetic Half-Life Profile: DPC 961 vs. DPC 083 vs. Efavirenz

DPC 961 possesses an intermediate plasma half-life that distinguishes it from both efavirenz (shorter) and its analog DPC 083 (substantially longer). This difference contributed to development prioritization decisions and affects the compound's suitability for specific research models. [1]

NNRTI half-life pharmacokinetics DPC 083 efavirenz

Enhanced Binding Energy to HIV-1 RT Compared to Efavirenz: Computational Evidence

Quantum mechanical computational analysis reveals that DPC 961 (an efavirenz-derived analog) exhibits stronger binding interactions with the HIV-1 RT enzyme than the parent compound efavirenz, providing a molecular-level explanation for its improved resistance profile. [1]

molecular modeling binding energy NNRTI-RT interaction computational chemistry

Synergistic Activity with NRTIs in Combination Antiviral Assays

DPC 961 demonstrates synergistic antiviral activity when combined with nucleoside reverse transcriptase inhibitors (NRTIs) zidovudine and lamivudine, a property shared with structurally related quinazolinone NNRTIs but distinct from efavirenz combinations with other NNRTIs which show antagonism in cell-based assays. [1]

combination therapy drug synergy NRTI antiviral efficacy

Wild-Type HIV-1 Potency: DPC 961 Comparable to Efavirenz with Favorable Therapeutic Index in Cell Culture

Against wild-type HIV-1, DPC 961 exhibits low-nanomolar potency comparable to efavirenz, with an IC90 of approximately 2.0 nM. This potency is combined with a favorable selectivity profile as indicated by therapeutic index values across multiple cell/virus systems. [1]

wild-type HIV-1 antiviral potency therapeutic index selectivity

DPC 961: Validated Research and Industrial Application Scenarios Based on Peer-Reviewed Evidence


Research Tool for Investigating NNRTI Resistance Mechanisms Against K103N-Containing HIV-1 Mutants

DPC 961 is optimally deployed as a reference inhibitor in studies characterizing the K103N resistance mutation. The compound's IC90 of 9 nM against K103N mutant virus (versus 34 nM for efavirenz) [1] makes it a superior positive control for validating the resistance-suppression activity of novel NNRTI candidates. Researchers evaluating new chemical entities for expanded-spectrum activity should include DPC 961 as a benchmark comparator against both wild-type (IC90 2.0 nM) and K103N mutant strains. [2]

Computational Chemistry and Molecular Modeling of NNRTI-RT Binding Interactions

DPC 961 serves as a validated model compound for quantum mechanical and molecular dynamics simulations of NNRTI binding to HIV-1 reverse transcriptase. The compound's enhanced binding energy (approximately 4 kcal/mol greater than efavirenz) attributed to additional attractive interaction with residue His235 and reduced repulsion to Glu698 [3] provides a well-characterized benchmark for validating computational models of drug-resistance interactions and for guiding the design of next-generation NNRTIs with improved binding characteristics.

Combination Antiviral Synergy Studies with NRTIs

DPC 961 is a validated tool for investigating synergistic antiviral effects between NNRTIs and NRTIs. The compound's demonstrated synergy with zidovudine and lamivudine in RT enzyme assays and additive-to-slightly-synergistic effects in cell-based yield reduction assays [4] provides a reliable baseline for studies evaluating novel combination regimens. Unlike efavirenz, which exhibits antagonism when combined with other NNRTIs in cell-based assays, DPC 961 does not produce this confounding effect, making it a cleaner tool for NRTI-NNRTI synergy research.

Reference Standard for Enantiomeric Purity and Chiral Analytical Method Development

DPC 961 is synthesized as a single (S)-enantiomer via an asymmetric three-step synthetic pathway with >55% overall yield [5], and validated chiral HPLC methods using Chiralpak AD, Chirobiotic V, and Whelk-O columns have been established for monitoring enantiomeric purity and chiral inversion. [6] DPC 961 is appropriate as a reference standard for chiral method development, routine QC testing of drug substance enantiomeric purity, and studies investigating stereochemical stability in pharmaceutical formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dpc 961

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.